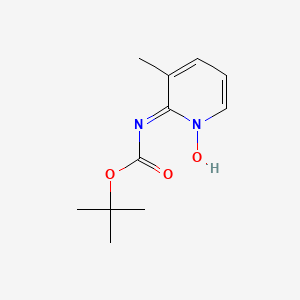
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, resulting in new compounds with varied activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate may be used as a reagent or intermediate in the synthesis of other compounds. Its unique structure allows for various chemical modifications and applications in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or interactions with biological macromolecules.
Medicine
In medicine, carbamates are known for their pharmacological activities. This compound may be investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or as a component in formulations for various applications.
Mecanismo De Acción
The mechanism of action of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-(1-hydroxy-2-methylpyridin-2-ylidene)carbamate
- tert-butyl N-(1-hydroxy-4-methylpyridin-2-ylidene)carbamate
- tert-butyl N-(1-hydroxy-3-ethylpyridin-2-ylidene)carbamate
Uniqueness
The uniqueness of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate lies in its specific structural features, such as the position and nature of the substituents on the pyridine ring
Propiedades
Número CAS |
199296-32-7 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 |
Nombre IUPAC |
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-8-6-5-7-13(15)9(8)12-10(14)16-11(2,3)4/h5-7,15H,1-4H3/b12-9- |
Clave InChI |
YXVRLWQYUBTCSM-XFXZXTDPSA-N |
SMILES |
CC1=CC=CN(C1=NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















